molecular formula C20H24O2S2 B3272386 4,6-Bis(benzylthio)hexanoic acid CAS No. 5659-80-3

4,6-Bis(benzylthio)hexanoic acid

Cat. No.: B3272386
CAS No.: 5659-80-3
M. Wt: 360.5 g/mol
InChI Key: IGIPOHQCJMKOIV-UHFFFAOYSA-N
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Description

Contextual Significance of Hexanoic Acid Derivatives in Synthetic Organic Chemistry

Hexanoic acid, a six-carbon carboxylic acid, and its derivatives are fundamental building blocks in synthetic organic chemistry. umaryland.eduwikipedia.org The carboxylic acid group provides a reactive handle for a multitude of chemical transformations, including esterification, amidation, and reduction. libretexts.orgresearchgate.net These reactions allow for the incorporation of the hexanoyl scaffold into more complex molecular architectures.

The versatility of hexanoic acid derivatives is evident in their wide range of applications. They are utilized in the synthesis of artificial flavors, pharmaceuticals, and various industrial chemicals. wikipedia.org The straight-chain alkyl backbone of hexanoic acid can also influence the physical properties of molecules, such as their solubility and crystallinity.

Elucidating the Role of Thioether Functionality in Molecular Design and Functionality

The thioether functional group (R-S-R') is a sulfur analog of an ether and plays a crucial role in molecular design and functionality. wikipedia.org The presence of a sulfur atom imparts unique electronic and structural properties to a molecule. Sulfur is less electronegative and more polarizable than oxygen, which influences the reactivity and binding properties of the thioether linkage. rsc.org

Thioethers are important in various fields, from materials science to medicinal chemistry. rsc.orgnih.gov They can act as ligands for metal catalysts, and their oxidation to sulfoxides and sulfones provides a pathway to further functionalization. wikipedia.org In biological systems, the thioether linkage is found in the amino acid methionine and is involved in crucial metabolic processes. taylorandfrancis.com The synthesis of thioethers can be achieved through several methods, including the reaction of thiols with alkyl halides or the addition of thiols to alkenes. wikipedia.orgnih.govtaylorandfrancis.com

Specific Research Overview of 4,6-Bis(benzylthio)hexanoic Acid and its Structural Analogues

While specific research on this compound is not extensively documented in publicly available literature, its structural analogues provide significant insight into its potential areas of investigation. A notable analogue is 6,8-Bis(benzylthio)-octanoic acid, also known as CPI-613, which has been studied as an inhibitor of mitochondrial enzymes like pyruvate (B1213749) dehydrogenase (PDH). sigmaaldrich.com This suggests that this compound could also be explored for its effects on cellular metabolism and its potential as a therapeutic agent.

The synthesis of such compounds generally involves the reaction of a dihalo-alkanoic acid with benzylthiol. mdpi.comnih.gov The presence of two benzylthio groups introduces significant steric bulk and lipophilicity, which can influence the molecule's interaction with biological targets. Research on related thioether-containing molecules focuses on their potential as anticancer agents, modulators of enzyme activity, and their role in the development of novel materials. sigmaaldrich.comresearchgate.net

Compound Data Tables

The following tables provide a summary of the key chemical information for the compounds discussed in this article.

Table 1: Chemical Compound Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )
This compound C20H24O2S2376.54
Hexanoic acidC6H12O2116.16
6,8-Bis(benzylthio)-octanoic acidC22H28O2S2388.59
BenzylthiolC7H8S124.21
2-[(5-benzyl-4,6-dihydroxy-2-pyrimidinyl)thio]hexanoic acidC17H20N2O4S348.4
6-(Tritylthio)hexanoic acidC25H26O2S390.5
4-(Benzylthio)acetophenoneC15H14OS242.34

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-bis(benzylsulfanyl)hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O2S2/c21-20(22)12-11-19(24-16-18-9-5-2-6-10-18)13-14-23-15-17-7-3-1-4-8-17/h1-10,19H,11-16H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIPOHQCJMKOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCCC(CCC(=O)O)SCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements

Retrosynthetic Dissection and Target Molecule Design for 4,6-Bis(benzylthio)hexanoic Acid

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available, or easily accessible starting materials. For this compound, the most logical disconnections are at the carbon-sulfur bonds, as the formation of thioethers is a well-established and reliable transformation in organic synthesis.

The primary retrosynthetic disconnection of the two C-S bonds in this compound leads to benzylthiol as the sulfur source and a di-electrophilic hexanoic acid derivative as the carbon backbone. This precursor could be a dihalogenated hexanoic acid, such as 4,6-dibromohexanoic acid, or a derivative with other suitable leaving groups like tosylates or mesylates. This approach is based on the classical Williamson ether synthesis, adapted for thioether formation via an S_N2 mechanism.

An alternative retrosynthetic strategy involves a conjugate addition approach. Disconnecting the C4-S bond via a Michael-type reaction leads to an α,β-unsaturated precursor, specifically hex-4-enoic acid, and benzylthiol. The C6-S bond could be introduced subsequently or concurrently, potentially from a precursor like 6-hydroxyhex-4-enoic acid, which would be activated for substitution.

A third approach considers the hexanoic acid backbone as being assembled from smaller fragments. For instance, a Claisen condensation between a four-carbon and a two-carbon unit could be envisioned, with the sulfur functionalities introduced at an appropriate stage. However, the first two strategies are generally more convergent and efficient.

Precursor Synthesis and Derivatization Pathways

The successful synthesis of this compound is highly dependent on the efficient preparation of suitable precursors. This section explores the synthetic pathways to key intermediates.

Elaboration of Hexanoic Acid Backbone Intermediates

The synthesis of a suitably functionalized hexanoic acid backbone is the initial challenge. One plausible starting material is ε-caprolactone, a readily available and inexpensive cyclic ester. The ring-opening of ε-caprolactone can be achieved under either acidic or basic conditions. For instance, reaction with a hydrohalic acid like HBr can yield 6-bromohexanoic acid. To introduce a second leaving group at the 4-position, a subsequent bromination, potentially via a Hell-Volhard-Zelinsky type reaction on a protected derivative, could be explored, although regioselectivity might be a challenge.

A more controlled approach would involve starting from a precursor that already contains functionality at the 4- and 6-positions. For example, 4,6-dihydroxyhexanoic acid or its lactone form could be a viable intermediate. The diol could be synthesized from a suitable starting material like 1,6-hexanediol, which can be selectively oxidized. acs.orgacs.org The hydroxyl groups can then be converted to good leaving groups, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chlorides in the presence of a base like pyridine.

Another strategy involves the use of unsaturated precursors. Hexa-2,4-dienoic acid (sorbic acid) is a potential starting material, although it would require reduction of one of the double bonds and functionalization at the desired positions.

Regioselective Introduction of Benzylthio Moieties

With a suitable di-electrophilic hexanoic acid precursor in hand, the next step is the regioselective introduction of the two benzylthio groups. The most common method for this transformation is the reaction with benzylthiol in the presence of a base. The base, typically a non-nucleophilic one like sodium hydride (NaH) or a carbonate base (K₂CO₃), deprotonates the thiol to form the more nucleophilic thiolate anion. This anion then displaces the leaving groups on the hexanoic acid backbone in a double S_N2 reaction.

The choice of solvent is crucial for this step, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being preferred as they can solvate the cation of the base without solvating the nucleophile, thus increasing its reactivity.

An alternative to the S_N2 approach is the thia-Michael addition. srce.hrsemanticscholar.orgresearchgate.net If a precursor like hex-4-en-6-onoic acid can be synthesized, the first benzylthio group could be introduced at the 6-position via nucleophilic substitution, followed by a Michael addition of a second equivalent of benzylthiolate to the β-position of the α,β-unsaturated system. The success of this approach would depend on the relative reactivity of the electrophilic centers.

The following table summarizes representative conditions for the formation of thioethers:

Reaction TypeElectrophileNucleophileBase/CatalystSolventTemperature (°C)Yield (%)
S_N2Alkyl HalideBenzylthiolK₂CO₃DMFRoom Temp. - 6080-95
S_N2Alkyl TosylateBenzylthiolNaHTHF0 - Room Temp.85-98
Michael Additionα,β-Unsaturated EsterBenzylthiolEt₃NCH₂Cl₂Room Temp.70-90

This table presents typical conditions for the respective reaction types and is for illustrative purposes.

Stereochemical Control and Diastereoselective Synthesis Approaches

The carbon atom at the 4-position of this compound is a stereocenter. Therefore, the synthesis of this compound can lead to a racemic mixture of enantiomers. If a single enantiomer is desired, a stereoselective synthesis must be employed.

One approach to achieve stereocontrol is to use a chiral starting material. For example, a chiral 4-hydroxyhexanoic acid derivative, which could be obtained through enzymatic resolution or asymmetric synthesis, would allow for the stereospecific introduction of the benzylthio group at the 4-position. The S_N2 reaction with the thiol proceeds with inversion of configuration at the stereocenter.

Another strategy is to use a chiral auxiliary. By attaching a chiral auxiliary to the carboxylic acid group of a precursor, it may be possible to direct the incoming nucleophiles to one face of the molecule, thus inducing diastereoselectivity. The auxiliary can then be removed in a later step.

Mechanistic Investigations of Key Synthetic Reactions

The primary reaction for the formation of the C-S bonds in the proposed synthesis is the nucleophilic substitution of a leaving group by a thiolate anion. This reaction typically proceeds via an S_N2 mechanism. The key features of this mechanism are:

Concerted Process: The bond formation between the nucleophilic sulfur and the electrophilic carbon occurs simultaneously with the breaking of the bond between the carbon and the leaving group.

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. This leads to an inversion of stereochemistry at the reaction center if it is chiral.

Bimolecular Rate Law: The rate of the reaction is dependent on the concentration of both the substrate and the nucleophile.

The thia-Michael addition, another potential key reaction, proceeds via a different mechanism. In this case, the thiolate nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. This conjugate addition is a 1,4-addition, and it proceeds through a resonance-stabilized enolate intermediate. The enolate is then protonated to give the final product.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the yield and purity of the final product, several reaction parameters can be optimized.

Choice of Leaving Group: The rate of the S_N2 reaction is highly dependent on the nature of the leaving group. Iodides are generally the best leaving groups among the halides, followed by bromides and then chlorides. Sulfonate esters, such as tosylates and mesylates, are also excellent leaving groups.

Base and Solvent: As mentioned earlier, the choice of base and solvent is critical. Strong, non-nucleophilic bases and polar aprotic solvents generally give the best results for S_N2 reactions with thiolates. For Michael additions, weaker bases like triethylamine (B128534) are often sufficient. researchgate.net

Temperature: The reaction temperature can have a significant impact on both the reaction rate and the formation of side products. Higher temperatures can lead to elimination reactions, especially with sterically hindered substrates. Therefore, it is often necessary to find a balance between a reasonable reaction rate and minimal side product formation.

Stoichiometry: The molar ratio of the reactants should be carefully controlled. Using a slight excess of the thiol and base can help to ensure complete conversion of the di-electrophilic precursor.

By carefully selecting the synthetic route and optimizing the reaction conditions, it is possible to devise a practical and efficient synthesis of this compound.

Chemical Reactivity and Novel Derivatization Pathways

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety of 4,6-bis(benzylthio)hexanoic acid is a prime site for chemical modification, enabling the synthesis of a variety of derivatives with altered physicochemical properties. Standard organic transformations can be readily applied to this functional group. libretexts.orgyoutube.comopenstax.org

Esterification, the conversion of the carboxylic acid to an ester, can be achieved through Fischer esterification by reacting the acid with an alcohol in the presence of a catalytic amount of strong acid. openstax.org Alternatively, alkylation of the carboxylate salt with an alkyl halide provides another route to ester formation. libretexts.org

Amide derivatives can be synthesized by the reaction of this compound with primary or secondary amines. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid and facilitate the formation of the amide bond. libretexts.org

Furthermore, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgopenstax.org The resulting acyl chloride is a versatile intermediate that can readily react with a wide range of nucleophiles to produce esters, amides, and other acyl derivatives with high efficiency. youtube.com

Table 1: Representative Carboxylic Acid Transformations of this compound

Derivative ClassGeneral ReactionReagents and ConditionsExpected Product
EstersFischer EsterificationR'OH, cat. H₂SO₄, heat4,6-Bis(benzylthio)hexanoate ester
AmidesAmide CouplingR'R''NH, DCC, CH₂Cl₂N-substituted-4,6-bis(benzylthio)hexanamide
Acyl ChloridesAcyl HalogenationSOCl₂, reflux4,6-Bis(benzylthio)hexanoyl chloride

Oxidative and Reductive Manipulations of Thioether Linkages

The two thioether linkages in this compound are susceptible to oxidation, offering a pathway to introduce new functional groups and modulate the electronic properties of the molecule. Oxidation of the thioethers can lead to the formation of the corresponding sulfoxides and sulfones. rsc.orgresearchgate.netscispace.com

Controlled oxidation, often employing one equivalent of an oxidizing agent such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), can selectively convert the thioethers to sulfoxides. acsgcipr.org The use of a stronger oxidizing agent or an excess of the oxidant will typically lead to the formation of the corresponding sulfones. rsc.orgresearchgate.net The stepwise oxidation allows for the synthesis of derivatives with one or both sulfur atoms in a higher oxidation state.

Conversely, the resulting sulfoxides and sulfones can be reduced back to the parent thioethers. A variety of reducing agents can be employed for this transformation, including phosphine-based reagents and certain metal hydrides. organic-chemistry.org This reversible oxidation-reduction provides a handle to reversibly alter the polarity and coordinating ability of the sulfur centers.

Table 2: Oxidation and Reduction of Thioether Linkages

TransformationGeneral ReactionReagents and ConditionsExpected Product
Oxidation to SulfoxideThioether OxidationH₂O₂ (1 equiv.), CH₃COOH, rt4,6-Bis(benzylsulfinyl)hexanoic acid
Oxidation to SulfoneThioether OxidationH₂O₂ (excess), CH₃COOH, heat4,6-Bis(benzylsulfonyl)hexanoic acid
Reduction of SulfoxideSulfoxide ReductionPPh₃, I₂, CH₂Cl₂, rtThis compound

Strategic Modifications of the Aliphatic Carbon Chain

Modification of the six-carbon aliphatic chain of this compound presents opportunities for creating analogues with altered flexibility, lipophilicity, and biological activity. While direct functionalization of the saturated alkyl chain can be challenging, several synthetic strategies can be envisioned.

One approach involves the synthesis of analogues with different chain lengths or substitution patterns from appropriately functionalized starting materials. For instance, the use of a different haloalkanoic acid in the initial synthesis would lead to analogues with longer or shorter alkyl chains.

Another strategy could involve the introduction of unsaturation into the aliphatic backbone. nih.gov This might be achieved through a sequence of reactions involving, for example, halogenation followed by elimination to create a double bond. The resulting alkene could then serve as a handle for further functionalization, such as dihydroxylation, epoxidation, or hydrogenation.

Synthesis and Characterization of Novel Analogues and Conjugates

The versatile chemical handles on this compound allow for the design and synthesis of a wide range of novel analogues and conjugates with tailored properties for various applications.

Design and Synthesis of Structurally Related Benzylthio-Substituted Hexanoic and Octanoic Acid Derivatives

Building upon the core structure of this compound, a variety of structurally related analogues can be synthesized. A notable example from the literature is the synthesis of 6,8-bis(benzylthio)octanoic acid. nih.gov The synthetic approach to these compounds generally involves the reaction of a dihaloalkanoic acid with benzyl (B1604629) mercaptan in the presence of a base. By varying the starting dihaloalkanoic acid, a homologous series of bis(benzylthio)alkanoic acids can be prepared.

Characterization of these novel analogues typically involves a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry, to confirm their chemical structure and purity.

Conjugation Chemistry for Supramolecular Assemblies and Functional Materials

The carboxylic acid functionality of this compound is a key feature for its conjugation to other molecules and materials, enabling the construction of supramolecular assemblies and functional materials. ontosight.aireactome.org The formation of an amide bond with an amine-functionalized molecule or surface is a common and robust conjugation strategy.

The presence of the benzyl groups and the thioether moieties can also contribute to non-covalent interactions, such as π-stacking and coordination with metal ions, which are fundamental to the formation of ordered supramolecular structures. nih.gov The ability to form self-assembled monolayers on certain surfaces or to be incorporated into larger polymer structures opens up possibilities for applications in materials science, such as in the development of sensors, responsive materials, or drug delivery systems.

Advanced Analytical and Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Structure Elucidation

The precise molecular structure of 4,6-Bis(benzylthio)hexanoic acid can be determined through a combination of sophisticated spectroscopic methods. Each technique provides unique insights into the connectivity and chemical environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various types of protons present. The aromatic protons of the two benzyl (B1604629) groups would typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (Ar-CH ₂-S) would likely resonate as two distinct singlets or an AB quartet system due to their proximity to a chiral center, expected around δ 3.7 ppm. The protons on the hexanoic acid backbone would show complex splitting patterns, with the methine proton at C4 appearing as a multiplet, and the various methylene groups (at C2, C3, and C5) also showing as multiplets. The acidic proton of the carboxylic acid group would be observed as a broad singlet, typically downfield, above δ 10 ppm, although its position can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically in the range of δ 175-185 ppm. The aromatic carbons of the benzyl groups would appear between δ 127-140 ppm. The benzylic methylene carbons (Ar-C H₂-S) would likely be found around δ 36-40 ppm. The carbons of the hexanoic acid chain would resonate at various positions in the aliphatic region (δ 20-50 ppm).

2D-NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity within the molecule. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the spin systems of the hexanoic acid backbone. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton signal to its corresponding carbon.

Expected ¹H and ¹³C NMR Data for this compound

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
COOH>10 (broad s)175-185
Aromatic-H7.2-7.4 (m)127-140
Ar-CH ₂-S~3.7 (s or ABq)36-40
CH -S (C4)Multiplet40-50
CH ₂ (C2, C3, C5)Multiplets20-40

Note: These are predicted chemical shifts based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₂₀H₂₄O₂S₂), the expected exact mass can be calculated and compared with the experimentally measured value to confirm its molecular formula.

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern can help to identify the different structural motifs within the molecule. For instance, the loss of a benzyl group (C₇H₇) or a benzylthio group (C₇H₇S) would be expected fragmentation pathways.

Expected HRMS Data for this compound

Ion Formula Calculated m/z
[M+H]⁺C₂₀H₂₅O₂S₂377.1296
[M+Na]⁺C₂₀H₂₄O₂S₂Na399.1115
[M-H]⁻C₂₀H₂₃O₂S₂375.1140

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid, often overlapping with the C-H stretching vibrations. sigmaaldrich.com A strong, sharp absorption band between 1700-1725 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid. sigmaaldrich.com C-H stretching vibrations of the aromatic rings and the aliphatic chain would be observed around 2850-3100 cm⁻¹. The C-S stretching vibration is typically weak and falls in the range of 600-800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information. The S-S and C-S bonds, which give weak signals in IR, can sometimes be more readily observed in Raman spectra. The aromatic ring vibrations would also give rise to characteristic signals.

Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Carboxylic AcidO-H stretch2500-3300Broad, Strong
Carboxylic AcidC=O stretch1700-1725Strong
Alkyl C-HC-H stretch2850-2960Medium-Strong
Aromatic C-HC-H stretch3000-3100Medium
BenzylthioC-S stretch600-800Weak

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are indispensable for both the isolation and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be effective for its analysis.

A typical HPLC system would consist of a C18 column, which is a non-polar stationary phase. The mobile phase would likely be a mixture of an aqueous buffer (such as phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would be suitable to ensure the elution of the compound of interest while separating it from any potential impurities.

For a related compound, 6,8-Bis(benzylthio)-octanoic acid, a purity of ≥98% has been reported as determined by HPLC. sigmaaldrich.comsigmaaldrich.com A similar level of purity would be expected for a well-purified sample of this compound.

Detection can be achieved using various detectors. A UV detector would be effective due to the presence of the aromatic benzyl groups, which absorb UV light. An evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could also be employed for universal detection or to provide mass information of the eluting peaks, respectively.

Hypothetical HPLC Method for Purity Assessment

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

This method would serve as a starting point and would require optimization for the specific compound and impurity profile.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of "this compound" by gas chromatography is challenging due to its low volatility, a consequence of the polar carboxylic acid group and high molecular weight. Therefore, derivatization is a necessary step to convert the non-volatile carboxylic acid into a more volatile form suitable for GC and GC-MS analysis. researchgate.net

Derivatization:

A common and effective method for the derivatization of carboxylic acids is esterification. For "this compound", derivatization with a reagent such as 4-t-butylbenzyl bromide could be employed. researchgate.net This reaction would convert the carboxylic acid into its corresponding 4-t-butylbenzyl ester, a more volatile and thermally stable derivative.

GC-MS Analysis:

The resulting volatile derivative can then be analyzed by GC-MS. The gas chromatogram would provide the retention time of the derivative, which is a characteristic property under specific chromatographic conditions. The mass spectrometer would then fragment the eluted derivative, producing a unique mass spectrum that serves as a molecular fingerprint.

On the mass spectrum of a 4-t-butylbenzyl ester, a prominent [M-15]+ ion is often observed with high intensity, resulting from the elimination of a methyl radical from the molecular ion. researchgate.net This characteristic fragmentation pattern aids in the structural elucidation and confirmation of the analyte.

A hypothetical GC-MS analysis of the 4-t-butylbenzyl ester of "this compound" would involve the following steps:

Derivatization: Reaction of the acid with 4-t-butylbenzyl bromide. researchgate.net

Injection: Introduction of the derivatized sample into the GC.

Separation: The derivative would travel through the GC column at a rate dependent on its volatility and interaction with the stationary phase.

Detection and Fragmentation: Upon elution from the column, the derivative would enter the mass spectrometer, where it would be ionized and fragmented.

Data Analysis: The resulting mass spectrum would be analyzed to confirm the structure of the derivative and, by extension, the original "this compound".

Comprehensive Elemental Analysis and Thermogravimetric Investigations

Elemental Analysis:

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For "this compound" (C₂₀H₂₄O₂S₂), the theoretical elemental composition can be calculated from its molecular formula. This provides a benchmark against which experimental results can be compared to verify the purity and identity of a synthesized sample.

Table 1: Theoretical vs. Experimental Elemental Analysis of a Related Compound (INA·HBTA)

Element Theoretical % (for C₁₅H₁₆N₂O₃S) Found % mdpi.com
Carbon (C) 59.19 58.84
Hydrogen (H) 5.30 5.18
Nitrogen (N) 9.20 9.03

The close correlation between the calculated and found percentages for the related compound underscores the reliability of elemental analysis for structure verification.

Table 2: Theoretical Elemental Composition of this compound (C₂₀H₂₄O₂S₂)

Element Atomic Mass Number of Atoms Total Mass % Composition
Carbon (C) 12.011 20 240.22 64.48
Hydrogen (H) 1.008 24 24.192 6.49
Oxygen (O) 15.999 2 31.998 8.59
Sulfur (S) 32.065 2 64.13 17.21

| Total | | | 372.54 | 100.00 |

Thermogravimetric Investigations:

Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition profile of a material. A TGA curve plots the mass of a sample as a function of temperature.

Specific TGA data for "this compound" is not available. However, a study on an amphiphilic palladium(II) compound containing a bis(benzylthio)methylenepropanedioate ligand offers a glimpse into the thermal behavior of a molecule with a similar bis(benzylthio) moiety. koreascience.kr The TGA of this related compound showed that it was thermally stable up to approximately 160 °C, after which it began to decompose. The major weight loss, corresponding to the collapse of the ligand skeleton, occurred between 160 °C and 500 °C. koreascience.kr

Based on this, a hypothetical thermogravimetric analysis of "this compound" might be expected to show:

Initial Stability: Stability at lower temperatures.

Decomposition Onset: A gradual or sharp decrease in mass at an elevated temperature, likely above 150 °C, indicating the onset of thermal decomposition. This would likely involve the loss of the carboxylic acid group as CO₂ and H₂O, followed by the breakdown of the thioether linkages and the benzyl groups.

Residue: Depending on the final temperature and atmosphere, a certain percentage of residue may remain.

Table 3: Mentioned Compounds

Compound Name
This compound
4-t-butylbenzyl bromide
(benzylthio)acetic acid
isonicotinamide (B137802)

Mechanistic Biological and Biochemical Research Studies in Vitro and Pre Clinical Models

Enzyme Inhibition and Metabolic Pathway Modulation

Research has focused on the ability of 4,6-bis(benzylthio)hexanoic acid and its analogues to interfere with critical enzymatic processes, particularly those central to cellular energy metabolism.

Mechanistic Studies on Pyruvate (B1213749) Dehydrogenase (PDH) and α-Ketoglutarate Dehydrogenase (KGDH) Inhibition by Analogues

Analogues of this compound, such as 6,8-bis(benzylthio)octanoic acid, have been identified as inhibitors of both pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH). rndsystems.com These two enzyme complexes are crucial control points in mitochondrial metabolism. PDH links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate into acetyl-CoA, while KGDH is a key enzyme within the TCA cycle itself. nih.gov Inhibition of these enzymes disrupts the normal flow of metabolites through these central energy-producing pathways. rndsystems.com Specifically, 6,8-bis(benzylthio)octanoic acid acts as a modulator of the E1α subunit of PDH, which hinders the ability of cancer cells to utilize glucose for energy. sigmaaldrich.com

Disruption of Mitochondrial Metabolism in Specific Cell Lines

By inhibiting PDH and KGDH, these compounds effectively disrupt mitochondrial metabolism in tumor cells. rndsystems.com This disruption is a key aspect of their mechanism, as cancer cells often exhibit altered metabolic processes, including a reliance on mitochondrial respiration for survival and growth. nih.govnih.gov Studies have shown that treatment with analogues like 6,8-bis(benzylthio)octanoic acid leads to a breakdown in the mitochondrial metabolism of H460 lung carcinoma cells. rndsystems.com Notably, this effect appears to be selective, as the activity of KGDH in normal bronchial epithelial cells was not affected. rndsystems.com This selective disruption of tumor cell metabolism has been observed across multiple cancer cell lines in vitro. rndsystems.com

Modulation of Cellular Reactive Oxygen Species (ROS) Homeostasis

A consequence of disrupted mitochondrial metabolism is an alteration in the balance of reactive oxygen species (ROS). nih.gov Mitochondria are a primary source of ROS, which are natural byproducts of cellular respiration. nih.govmdpi.com While ROS play roles in normal cell signaling, excessive levels can lead to oxidative stress and cellular damage. nih.govnih.govnih.gov Research has demonstrated that 6,8-bis(benzylthio)octanoic acid increases the production of mitochondrial ROS in H460 lung carcinoma cells. rndsystems.com This elevation of ROS levels is a significant factor in the cellular stress induced by the compound. nih.govnih.gov It is noteworthy that many cancer cells already have higher baseline levels of ROS compared to normal cells, making them potentially more vulnerable to further ROS-enhancing agents. nih.govnih.gov

Lipid Metabolism Pathway Interactions

Beyond central carbon metabolism, investigations have explored the influence of these compounds on the intricate pathways of lipid metabolism.

Investigation of Sphingolipid and Glycerophospholipid Pathway Modulation

The metabolism of sphingolipids and glycerophospholipids, essential components of cellular membranes and signaling molecules, can be influenced by various factors. nih.govnih.govnih.govresearchgate.net Sphingolipids, with their ceramide backbone, are involved in diverse cellular processes, and their synthesis and breakdown are tightly regulated. unl.edunih.govresearchgate.net The initial step in sphingolipid synthesis involves the condensation of serine and palmitoyl-CoA. nih.govnih.gov Disruptions in sphingolipid homeostasis have been linked to various pathological conditions. nih.gov

Similarly, glycerophospholipids are fundamental to membrane structure and function. nih.gov Alterations in glycerophospholipid metabolism have been observed in various disease states. nih.govnih.gov While direct modulation of these pathways by this compound is an area of ongoing research, the interconnectedness of cellular metabolic pathways suggests potential indirect effects. For instance, the disruption of mitochondrial function and the TCA cycle can impact the availability of precursors for lipid synthesis. nih.gov

Effects on Artificial and Cellular Membrane Properties

The lipid composition of cellular membranes, including the types and concentrations of sphingolipids and glycerophospholipids, is critical for their physical properties and function. nih.gov Changes in lipid metabolism can therefore alter membrane characteristics. Sphingolipids, for example, are key players in membrane biology. nih.gov The degradation of complex sphingolipids occurs within the endolysosomal pathway, a process that is crucial for maintaining membrane homeostasis. nih.gov The physical properties of lipids, such as their ability to move within and between membranes, govern their biological activity. nih.gov While specific studies on the direct effects of this compound on membrane properties are not extensively detailed in the provided search results, its impact on lipid metabolic pathways suggests a potential for indirect influence on membrane composition and, consequently, function.

Interrogation of Specific Molecular Targets and Signaling Cascades in Cellular Systems

Understanding how a compound interacts with specific molecular targets and modulates signaling cascades within cells is fundamental to characterizing its pharmacological profile. Research on compounds structurally related to this compound has revealed significant effects on pathways crucial for cell survival and proliferation, particularly in the context of cancer.

Analysis of Anti-proliferative Mechanisms in Cancer Cell Lines (e.g., cell cycle arrest, apoptosis induction)

Compounds with structural similarities to this compound, such as benzyl (B1604629) isothiocyanate (BITC), have demonstrated notable anti-proliferative effects in various cancer cell lines. nih.govnih.gov These effects are often mediated through the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govnih.govfrontiersin.orgmdpi.com

For instance, studies have shown that treatment with these compounds can lead to an arrest of the cell cycle at the G2/M phase. nih.govnih.gov This arrest prevents cancer cells from proceeding through mitosis and dividing, thereby halting their proliferation. The G2/M arrest is often associated with a decrease in the levels of key regulatory proteins, including cyclin-dependent kinase 1 (Cdk1), cyclin B1, and cell division cycle 25B (Cdc25B). nih.govmdpi.com

In addition to cell cycle arrest, these compounds can trigger apoptosis. nih.govfrontiersin.orgmdpi.com This is characterized by a series of molecular events, including an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, the cleavage of procaspase-3 and poly(ADP-ribose)polymerase (PARP), and an increase in cytoplasmic histone-associated DNA fragmentation. nih.gov Some compounds have also been found to induce apoptosis through the activation of the p38-MAPK signaling pathway and by inhibiting the Akt/mTOR pathway. mdpi.com Furthermore, the externalization of phosphatidylserine, an early marker of apoptosis, has been observed in treated cancer cells. frontiersin.org

Evaluation of Enzyme Inhibition Profiles (e.g., lipoxygenase, acyl coenzyme a cholesterol acyltransferase)

The biological activity of this compound and related compounds can also be attributed to their ability to inhibit specific enzymes. Two notable targets are lipoxygenase (LOX) and acyl coenzyme A: cholesterol acyltransferase (ACAT).

Certain structurally similar compounds have been shown to be potent inhibitors of 5-lipoxygenase (5-LO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov The inhibition of 5-LO can contribute to the anti-inflammatory properties of these compounds. nih.gov For example, aethiopinone, a natural product, demonstrated an IC50 value of 0.11 microM for the inhibition of 5-LO from human neutrophils. nih.gov

Inhibition of ACAT is another important mechanism. ACAT is an intracellular enzyme that plays a key role in cellular cholesterol metabolism by catalyzing the formation of cholesteryl esters from cholesterol and fatty acyl-CoA. nih.govnih.gov By inhibiting ACAT, compounds can stimulate the efflux of free cholesterol from macrophages, a process that may help reduce lipid accumulation within these cells. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.govnih.govresearchgate.netresearchgate.net These studies help in the design and optimization of more potent and selective compounds.

Correlation of Chemical Structure with Observed Enzyme Inhibition and Cellular Effects

SAR studies on related compounds have provided valuable insights into the structural features required for potent biological activity. For instance, in a series of 1,4-bis(arylsulfonamido)benzene or naphthalene-N,N'-diacetic acids, it was found that a naphthalene (B1677914) scaffold with a 2-(4-fluorobenzyloxy) substitution resulted in the most potent inhibition of the Keap1-Nrf2 protein-protein interaction. nih.gov The presence of a phenyl ring has also been identified as a requirement for the activity of certain benzylthioquinolinium iodides. nih.gov

In the context of lipoxygenase inhibition by flavonoids, several structural features were found to be important. nih.gov The presence of a catechol arrangement and a 2,3-double bond in the C ring were shown to enhance the inhibitory effect. nih.gov Conversely, an increasing number of hydroxyl groups in the presence of a catechol arrangement was found to inversely correlate with inhibitory potency. nih.gov

Elucidation of Stereochemical Influences on Biochemical Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity. mdpi.comresearchgate.netdntb.gov.uanih.gov Chiral compounds, which exist as non-superimposable mirror images (enantiomers), often exhibit different pharmacological properties. mdpi.comresearchgate.netdntb.gov.uanih.gov

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are crucial in drug discovery for predicting how a ligand like 4,6-Bis(benzylthio)hexanoic acid might interact with a biological target, such as a protein receptor.

Detailed research findings from molecular docking and ligand-protein interaction simulations specific to this compound are not readily found in the reviewed scientific literature. Such studies would typically involve:

Identification of Potential Protein Targets: Based on the structural features of this compound, potential protein targets could be hypothesized.

Prediction of Binding Modes: Docking algorithms would then predict the most stable binding poses of the molecule within the active site of the target protein.

Analysis of Interactions: The simulations would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues.

A hypothetical table of results from a molecular docking study could look like this:

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Protein X-8.5TYR 124, PHE 325π-π stacking, Hydrophobic
Protein Y-7.2ASP 46, VAL 120Hydrogen bond, van der Waals

Note: This table is illustrative and not based on actual experimental data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would explore the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. This is critical as the biological activity of a molecule is often dependent on its three-dimensional shape.

Molecular dynamics (MD) simulations could provide a deeper understanding of the dynamic nature of this compound. ekb.egmdpi.com By simulating the movement of atoms over time, MD can reveal:

Conformational Flexibility: The range of accessible conformations in different environments (e.g., in solution or when bound to a protein). ekb.eg

Stability of Ligand-Protein Complexes: MD simulations can assess the stability of binding poses predicted by molecular docking. nih.govresearchgate.net Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would indicate the stability of the complex and the flexibility of its components. ekb.egnih.gov

Specific molecular dynamics simulation data for this compound is not currently available in published research.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental for understanding the electronic properties of a molecule. epstem.net For this compound, these calculations would provide valuable data on:

Molecular Orbitals: The distribution and energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability.

Electron Density and Electrostatic Potential: These calculations would map the electron distribution, highlighting electron-rich and electron-poor regions, which are key to understanding intermolecular interactions.

Atomic Charges: The calculation of partial charges on each atom can help in predicting sites susceptible to nucleophilic or electrophilic attack. nih.gov

A search of the literature did not yield specific quantum chemical calculation results for this compound.

ParameterCalculated ValueMethod/Basis Set
HOMO EnergyNot availableNot available
LUMO EnergyNot availableNot available
HOMO-LUMO GapNot availableNot available
Dipole MomentNot availableNot available

Note: This table reflects the lack of available data.

Prediction of Spectroscopic Properties

Computational methods can be used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation. epstem.net

NMR Spectroscopy: Quantum chemical calculations can predict the ¹H and ¹³C NMR chemical shifts. epstem.net

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups can be calculated to predict the infrared spectrum. epstem.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum.

While experimental spectra for similar compounds may exist, predicted spectroscopic data for this compound is not found in the surveyed literature. The NIST Chemistry WebBook provides data for related hexanoic acid derivatives, but not for this specific compound. nist.govnist.gov

In Silico Prediction of Molecular Behavior within Biological Systems

In silico models are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound, which are critical for assessing its drug-likeness. mdpi.comresearchgate.net

For this compound, these predictions would include:

Lipophilicity (logP): A measure of a compound's ability to partition between a lipid and an aqueous phase.

Aqueous Solubility: Prediction of how well the compound dissolves in water.

Blood-Brain Barrier Permeability: Assessment of the molecule's potential to cross into the central nervous system. mdpi.com

Cytochrome P450 Inhibition: Prediction of potential drug-drug interactions by assessing the inhibition of key metabolic enzymes. mdpi.com

Human Intestinal Absorption: Estimation of the extent to which the compound would be absorbed from the gut. mdpi.com

No specific in silico ADMET studies for this compound have been published. A study on 6-oxo-4-phenyl-hexanoic acid derivatives highlighted the use of such predictions to improve pharmacokinetic profiles. nih.gov

ADMET PropertyPredicted ValuePrediction Tool
logPNot availableNot available
Aqueous SolubilityNot availableNot available
Blood-Brain Barrier PermeantNot availableNot available
CYP2D6 InhibitorNot availableNot available
Human Intestinal AbsorptionNot availableNot available

Note: This table reflects the lack of available data.

Exploration of Applications in Chemical and Materials Science

Application as a Versatile Chemical Building Block in Multistep Synthesis

4,6-Bis(benzylthio)hexanoic acid has been identified as a useful intermediate in multi-step organic synthesis. Its primary documented role is as a precursor for the creation of other molecules, leveraging the reactivity of its constituent functional groups. A notable application is in the synthesis of 3-(1,2-dithiolan-3-yl)propanoic acid. google.com In this process, this compound serves as the foundational structure, which, through a series of chemical transformations, is converted to the target dithiolane derivative. google.com This synthetic utility underscores its value to chemists as a starting material for constructing more complex molecular architectures. google.com

Incorporation into Polymer Architectures and Advanced Coating Formulations

There is currently no available research in scientific literature to suggest the incorporation of this compound into polymer architectures or its use in advanced coating formulations.

Utilization in Biocatalytic and Biotransformation Processes

Detailed research findings on the utilization of this compound in biocatalytic or biotransformation processes are not present in the current body of scientific literature.

Development as Components for Advanced Analytical Probes and Reagents

There is no available scientific literature detailing the development or use of this compound as a component for advanced analytical probes or reagents.

Investigation in Supramolecular Chemistry and Self-Assembling Systems

Investigations into the role of this compound in the fields of supramolecular chemistry and self-assembling systems have not been reported in the available scientific literature.

Future Research Directions and Methodological Innovations

Development of Green Chemistry Approaches for Sustainable Synthesis

The conventional synthesis of thioethers often involves harsh reagents and generates significant waste. Future research will likely focus on developing more environmentally benign and sustainable synthetic routes for 4,6-Bis(benzylthio)hexanoic acid and its derivatives. Key areas of innovation include:

Catalytic Systems: The development of novel catalysts is paramount. Research is ongoing into the use of transition metals like palladium and molybdenum to catalyze the formation of carbon-sulfur bonds with high efficiency and selectivity under milder conditions. researchgate.netrsc.org For instance, molybdenum catalysts have shown promise in the selective oxidation of thiols to form S-S bonds, a reaction type relevant to the synthesis of related sulfur compounds. rsc.org

Green Solvents and Reagents: A significant push is being made to replace traditional, hazardous organic solvents with greener alternatives such as water, ionic liquids, or supercritical fluids. researchgate.net The use of less toxic and more readily available reagents is also a key consideration. For example, methods are being developed to use sulfonyl chlorides as thiol surrogates, which are often more stable and easier to handle. acs.org

Photocatalysis: Visible-light-induced photocatalysis offers a sustainable approach, utilizing light as a clean energy source to drive chemical reactions. acs.org This methodology has been successfully applied to the synthesis of α-keton thiol esters from thioic acids and alkenes, using an organic photocatalyst and oxygen as a green oxidant, with water as the only byproduct. acs.org

Synthesis ApproachKey FeaturesPotential Advantages for Thioether Synthesis
Transition Metal Catalysis Utilizes catalysts like palladium or molybdenum. researchgate.netrsc.orgHigh efficiency, selectivity, and milder reaction conditions.
Green Solvents/Reagents Employs water, ionic liquids, or less toxic reagents. researchgate.netacs.orgReduced environmental impact and improved safety.
Photocatalysis Uses visible light as a sustainable energy source. acs.orgEnergy-efficient, clean reactions with minimal byproducts.

Deepening the Mechanistic Understanding of Molecular Interactions

The biological activity of compounds like this compound is intrinsically linked to their interactions with molecular targets. Future research will aim to elucidate these mechanisms with greater precision. For its analog, 6,8-Bis(benzylthio)octanoic acid (CPI-613), it is known to disrupt mitochondrial metabolism by inhibiting key enzymes like pyruvate (B1213749) dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (KGDH). nih.govapexbt.comtocris.comrndsystems.com

Future investigations for this compound would likely explore:

Enzyme Inhibition Kinetics: Detailed kinetic studies to determine the precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the binding affinity for its target enzymes.

Structural Biology: X-ray crystallography and cryo-electron microscopy to visualize the binding of the compound to its target proteins at an atomic level. This would provide invaluable insights into the specific amino acid residues involved in the interaction.

Cellular Metabolism Studies: Advanced metabolomics and flux analysis to map the downstream effects of target inhibition on cellular metabolic pathways. This could reveal secondary mechanisms of action and potential off-target effects.

Research AreaObjectiveKey Techniques
Enzyme Kinetics Determine inhibition mode and affinity.Spectrophotometric assays, isothermal titration calorimetry.
Structural Biology Visualize compound-protein binding.X-ray crystallography, cryo-electron microscopy.
Metabolomics Map downstream metabolic effects.Mass spectrometry, NMR spectroscopy.
Redox Biology Understand the role of reactive oxygen species.Fluorescent probes, antioxidant assays.

Expanding the Scope of Non-Clinical Applications and Material Innovations

While the primary focus for compounds like CPI-613 has been in oncology, future research could uncover a broader range of applications for this compound. cancer.govveeva.comcancer.gov Organosulfur compounds, in general, exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. researchgate.netnih.govfrontiersin.org

Potential areas for exploration include:

Neuroprotective Agents: Alpha-lipoic acid and its derivatives have shown promise in the context of neurodegenerative diseases due to their antioxidant and anti-inflammatory effects. mdpi.comnih.gov Research could investigate whether this compound shares these properties.

Cardiovascular Health: Some organosulfur compounds have been shown to have beneficial effects on cardiovascular health by, for example, reducing cholesterol levels and inhibiting platelet aggregation. nih.govresearchgate.net

Materials Science: Thiol-containing compounds are known to self-assemble on gold surfaces, creating monolayers with potential applications in nanotechnology, sensors, and drug delivery systems. britannica.com The unique structure of this compound could be exploited to create novel functional materials.

Application AreaPotential Role of this compoundSupporting Rationale from Related Compounds
Neuroprotection Antioxidant and anti-inflammatory agent for neurodegenerative diseases.Alpha-lipoic acid derivatives show neuroprotective effects. mdpi.comnih.gov
Cardiovascular Health Reduction of cholesterol and inhibition of platelet aggregation.Organosulfur compounds from garlic exhibit these properties. nih.govresearchgate.net
Materials Science Formation of self-assembled monolayers for nanotechnology.Alkanethiols are known to form such layers on gold surfaces. britannica.com

Integration of High-Throughput Screening and Computational Design for Derivative Discovery

To accelerate the discovery of novel derivatives of this compound with improved properties, the integration of high-throughput screening (HTS) and computational design will be crucial.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds to identify those with desired biological activities. nih.govenergy.gov For instance, HTS has been used to identify inhibitors of fatty acid uptake. nih.gov This approach could be adapted to screen for more potent analogs of this compound.

Computational Design: Computer-aided drug design (CADD) employs molecular modeling and simulations to predict the binding affinity and other properties of new molecules before they are synthesized. nih.gov This can significantly reduce the time and cost of drug discovery. nih.gov Techniques like quantitative structure-activity relationship (QSAR) modeling can be used to correlate chemical structure with biological activity, guiding the design of more effective derivatives.

Combined Approaches: The most powerful strategy involves the iterative use of both HTS and computational design. Hits from an HTS campaign can be used to train and refine computational models, which in turn can be used to design a smaller, more focused library of compounds for the next round of screening.

MethodologyApplication to Derivative DiscoveryExpected Outcome
High-Throughput Screening (HTS) Rapidly test large compound libraries for biological activity. nih.govenergy.govIdentification of initial "hit" compounds.
Computational Design (CADD) Predict binding affinity and properties of new molecules. nih.govRational design of more potent and selective derivatives.
Integrated Approach Iterative use of HTS and CADD.Accelerated discovery of optimized lead compounds.

Q & A

Q. What are the optimal synthetic pathways for 4,6-Bis(benzylthio)hexanoic acid, and how can intermediates be characterized?

Methodological Answer:

  • Synthesis Strategy : Multi-step organic synthesis is typically employed, involving thiol-ene coupling or nucleophilic substitution reactions. For example, benzylthiol groups can be introduced via reaction with hexanoic acid derivatives under controlled pH and temperature .
  • Intermediate Characterization : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substitution patterns. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) ensures molecular weight accuracy .
  • Purity Assessment : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended, as seen in analogous benzylthio compounds .

Q. How can spectroscopic techniques differentiate this compound from structurally similar analogs?

Methodological Answer:

  • FT-IR Analysis : Identify thioether (C-S) stretches at ~600–700 cm⁻¹ and carboxylic acid (O-H) bands at 2500–3300 cm⁻¹ .
  • ¹H NMR Peaks : Benzyl protons (δ 7.2–7.4 ppm) and methylene groups adjacent to sulfur (δ 2.5–3.5 ppm) are diagnostic. Hexanoic acid backbone protons appear at δ 1.2–1.8 ppm .
  • MS/MS Fragmentation : Look for cleavage at sulfur-carbon bonds, yielding fragments at m/z 91 (benzyl cation) and 143 (hexanoic acid moiety) .

Advanced Research Questions

Q. What experimental design strategies optimize the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

  • Factorial Design : Use fractional factorial designs (e.g., Box-Behnken) to screen variables like pH, temperature, and substrate concentration. For example, yeast extract and sodium butyrate were critical for enhancing hexanoic acid production in Clostridium sp. BS-1 .
  • Response Surface Methodology (RSM) : Model nonlinear interactions between variables to maximize inhibitory potency against targets like pyruvate dehydrogenase (IC₅₀ values <10 µM in CPI-613 analogs) .
  • Validation : Confirm optimized conditions with triplicate runs and statistical analysis (ANOVA, p < 0.05) .

Q. How does the structure of this compound influence its mechanism of action in cancer cell lines?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : The benzylthio groups enhance lipophilicity, improving membrane permeability. Compare IC₅₀ values of analogs (e.g., CPI-613 with 6,8-bis(benzylthio)-octanoic acid shows activity at 10–50 µM) .
  • Metabolic Profiling : Use LC-MS to track intracellular accumulation and metabolite formation (e.g., thiol-disulfide exchange products) .
  • Pathway Analysis : Employ RNA sequencing or proteomics to identify dysregulated pathways (e.g., TCA cycle disruption in CPI-613-treated cells) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Methodological Answer:

  • Matrix Interference : Solid-phase extraction (SPE) with C18 cartridges removes proteins and lipids. Recovery rates >85% are achievable, as demonstrated for hexanoic acid in wine matrices .
  • Sensitivity Limits : Derivatize with pentafluorobenzyl bromide to enhance detection via gas chromatography (GC) with electron capture detection (ECD) .
  • Calibration Standards : Prepare isotopically labeled internal standards (e.g., d₈-hexanoic acid) to correct for ionization variability .

Safety and Handling Guidelines

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Hexanoic acid derivatives are corrosive and cause severe skin burns .
  • Ventilation : Conduct reactions in fume hoods due to potential sulfur-containing volatiles (e.g., H₂S) during degradation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Dispose as hazardous waste under EPA guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.